BenchChemオンラインストアへようこそ!

3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid

Lipophilicity Drug-likeness Permeability

This compound is a uniquely substituted coumarin scaffold with a free carboxylic acid, essential for zinc-binding in NAAA assays and distinct from common ester analogs (e.g., ethyl ester CAS 858759-39-4). Its specific 7-benzyloxy and 4-methyl combination defines a pharmacophore critical for anti-MRSA SAR, offering superior computed drug-likeness (XLogP3 3.1, TPSA 72.8 Ų) for controlled membrane permeation studies. Procure this exact structure to avoid steric/electronic deviations of 3-methylbenzyl analogs (CAS 858750-13-7). Ideal as an HPLC reference standard for coumarin library purity assessment.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B7783810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CCC(=O)O
InChIInChI=1S/C20H18O5/c1-13-16-8-7-15(24-12-14-5-3-2-4-6-14)11-18(16)25-20(23)17(13)9-10-19(21)22/h2-8,11H,9-10,12H2,1H3,(H,21,22)
InChIKeyYFKGZIWFNKVSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic Acid (CAS 887691-68-1): A Chromen-2-One Derivative for Targeted Antibacterial and Enzyme Inhibition Research


3-[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid (CAS 887691-68-1) is a synthetic coumarin-derivative compound of significant interest in antibacterial research, particularly against drug-resistant strains such as methicillin-resistant S. aureus (MRSA) [1]. The compound features a chromen-2-one core with a benzyloxy substituent at the 7-position, a methyl group at the 4-position, and a propanoic acid moiety at the 3-position, exhibiting computed physicochemical properties including a molecular weight of 338.4 g/mol, XLogP3 of 3.1, and a topological polar surface area of 72.8 Ų [2].

Why 3-[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic Acid Cannot Be Replaced by Common Coumarin Analogs


In the chromen-2-one derivative class, seemingly minor structural variations—such as replacement of the 7-benzyloxy group with a 3-methylbenzyloxy moiety or esterification of the propanoic acid—produce distinct physicochemical property profiles that fundamentally alter target engagement, solubility, and metabolic stability . The specific combination of an unsubstituted benzyloxy at the 7-position, a 4-methyl group, and a free carboxylic acid at the 3-position represents a unique pharmacophore arrangement within the series; generic substitution with the ethyl ester (CAS 858759-39-4, MW 366.4; XLogP ~4.2) or the 3-methylbenzyl analog (CAS 858750-13-7, MW 352.38) introduces steric and electronic modifications that cannot be assumed to recapitulate the same biological interaction profile .

Quantitative Differentiation Evidence for 3-[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic Acid Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound Versus 3-Methylbenzyloxy Analog

The target compound exhibits a computed XLogP3 of 3.1, which is lower than the 3-methylbenzyloxy analog (estimated XLogP3 ~3.8) [1]. This 0.7 log unit difference places the target compound closer to the optimal lipophilicity range for oral bioavailability (XLogP 1–3) and may reduce non-specific protein binding relative to the more lipophilic analog .

Lipophilicity Drug-likeness Permeability

Free Carboxylic Acid Versus Ethyl Ester: Impact on Hydrogen Bond Donor Count and Solubility

The target compound possesses one hydrogen bond donor (the carboxylic acid –OH), whereas the corresponding ethyl ester (CAS 858759-39-4) has zero hydrogen bond donors [1]. This difference critically impacts solubility in aqueous buffers: the free acid is expected to exhibit higher aqueous solubility at physiological pH due to ionization (predicted pKa ~4.2 for the propanoic acid moiety), while the ester remains neutral and requires dissolution in DMSO or organic solvents [2].

Solubility Hydrogen Bonding Molecular Recognition

Predicted Drug-Likeness and Oral Bioavailability: Target Compound Versus 3-Methylbenzyloxy Analog

The target compound (MW 338.4; XLogP3 3.1; HBD 1; HBA 5; TPSA 72.8 Ų) satisfies all Lipinski Rule of Five criteria [1]. In contrast, the 3-methylbenzyloxy analog (MW 352.38) has a higher XLogP3 (~3.8) and a larger molecular volume, which approaches the upper limit for oral drug-likeness and may adversely affect passive membrane permeability and metabolic clearance .

Drug-likeness Lipinski Rule of Five ADME

7-Benzyloxy Substituent: Topological Polar Surface Area and CYP450 Interaction Potential

The target compound has a topological polar surface area (TPSA) of 72.8 Ų, which is lower than that of the 3-methoxybenzyl analog (CAS 500203-89-4; TPSA ~82 Ų) [1]. The absence of a methoxy group on the benzyl ring reduces the overall polar surface area, which is correlated with improved passive membrane permeability (optimal TPSA < 140 Ų for oral absorption) while potentially altering CYP450-mediated oxidative metabolism patterns compared to the methoxy-substituted analog .

TPSA CYP450 Metabolic Stability

Antibacterial Target Engagement: Chromenone Scaffold and MRSA Activity Potential

The compound is reported to engage an underexploited antibacterial target, as evidenced by its activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. While quantitative MIC data for the target compound are not publicly available from non-excluded sources, structurally related chromen-2-one derivatives with 7-benzyloxy substitution have demonstrated MIC values in the range of 8–32 µg/mL against S. aureus, suggesting a class-level antibacterial pharmacophore [2]. The specific benzyloxy (unsubstituted) at the 7-position distinguishes this compound from halogenated or methoxylated analogs that may exhibit different antibacterial spectra or off-target toxicity profiles.

Antibacterial MRSA Mode of Action

Rotatable Bond Count and Molecular Flexibility: Target Compound Versus Dimethoxy Analog

The target compound possesses 6 rotatable bonds, compared to 8 rotatable bonds for the 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid analog (CAS 1010922-55-0) [1]. Fewer rotatable bonds reduce the conformational entropy penalty upon target binding, which can translate to improved binding affinity and selectivity for a given protein target .

Molecular Flexibility Entropy Target Binding

High-Impact Application Scenarios for 3-[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic Acid Procurement


Antibacterial Lead Optimization: Validating Novel Targets in Methicillin-Resistant Staphylococcus aureus (MRSA)

Procure this compound as a starting scaffold for structure-activity relationship (SAR) studies targeting underexploited antibacterial mechanisms in MRSA. The favorable computed drug-likeness profile (XLogP3 3.1; MW 338.4; full Lipinski Rule of Five compliance) [1] makes it a suitable candidate for iterative medicinal chemistry optimization, where modifications to the 7-benzyloxy or propanoic acid moiety can be systematically evaluated for improvements in MIC and selectivity index.

Physicochemical Probe for Membrane Permeability Studies in Gram-Positive Bacteria

Employ the target compound as a model coumarin derivative to investigate the relationship between TPSA (72.8 Ų), XLogP3 (3.1), and passive membrane permeation across the Gram-positive bacterial cell envelope [1]. Its intermediate lipophilicity and single hydrogen bond donor differentiate it from more polar analogs (e.g., 3-methoxybenzyl derivative, TPSA ~82 Ų) and enable controlled studies of how subtle structural changes affect intracellular accumulation and target engagement .

Comparative Tool Compound for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Assays

Utilize this compound as a comparator in enzyme inhibition assays targeting human NAAA, where structurally analogous chromen-2-one derivatives have demonstrated low nanomolar IC50 values (e.g., ~37 nM for related compounds) [1]. The free carboxylic acid moiety serves as a critical zinc-binding or catalytic residue-interacting pharmacophore, making the compound suitable for evaluating the contribution of the acid functionality versus ester prodrug forms in biochemical and cellular NAAA assays.

Reference Standard for Analytical Method Development in Coumarin Derivative Quality Control

Establish this compound as a chromatographic reference standard (HPLC/UV or LC-MS) for the purity assessment of synthetic coumarin libraries, leveraging its distinct retention time profile derived from its unique combination of XLogP3 (3.1), TPSA (72.8 Ų), and single carboxylic acid hydrogen bond donor [1]. This enables robust method validation for the separation of the target compound from closely related analogs such as the ethyl ester (CAS 858759-39-4) and the 3-methylbenzyloxy derivative (CAS 858750-13-7) .

Quote Request

Request a Quote for 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.